molecular formula C13H29O4P B12592140 Bis(3-methylbutyl) propyl phosphate CAS No. 646450-39-7

Bis(3-methylbutyl) propyl phosphate

Cat. No.: B12592140
CAS No.: 646450-39-7
M. Wt: 280.34 g/mol
InChI Key: AUMGLEPKUIFTNK-UHFFFAOYSA-N
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Description

Bis(3-methylbutyl) propyl phosphate is a branched alkyl phosphate ester with the chemical formula $ \text{O=P(O)(O-(CH2)2CH(CH3)2)2(O-C3H_7)} $. Structurally, it features two 3-methylbutyl (isoamyl) groups and one propyl group attached to a phosphate core. Alkyl phosphates, including branched derivatives, are widely utilized in industrial and biomedical applications due to their surfactant properties, ability to modify surface chemistry, and role in stabilizing lipid membranes .

Properties

CAS No.

646450-39-7

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

bis(3-methylbutyl) propyl phosphate

InChI

InChI=1S/C13H29O4P/c1-6-9-15-18(14,16-10-7-12(2)3)17-11-8-13(4)5/h12-13H,6-11H2,1-5H3

InChI Key

AUMGLEPKUIFTNK-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC(C)C)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) propyl phosphate typically involves the reaction of 3-methylbutanol with propyl phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

3-methylbutanol+propyl phosphoric acidbis(3-methylbutyl) propyl phosphate+water\text{3-methylbutanol} + \text{propyl phosphoric acid} \rightarrow \text{this compound} + \text{water} 3-methylbutanol+propyl phosphoric acid→bis(3-methylbutyl) propyl phosphate+water

The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure consistency and purity of the product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(3-methylbutyl) propyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Bis(3-methylbutyl) propyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.

    Industry: It is used as a flame retardant, plasticizer, and additive in various industrial products.

Mechanism of Action

The mechanism of action of bis(3-methylbutyl) propyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes. The phosphate group plays a crucial role in its binding affinity and specificity towards target molecules. The pathways involved include phosphorylation and dephosphorylation reactions, which are essential for regulating various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Tributyl Phosphate (TBP)

  • Structure : $ \text{O=P(O)(O-C4H9)_3} $ (CAS 126-73-8) .
  • Properties: A trialkyl phosphate with three linear butyl groups. It is a non-polar solvent and plasticizer, notable for its high thermal stability and low water solubility.
  • Applications : Used in nuclear fuel processing, hydraulic fluids, and as a solvent extractant.
  • Key Difference : Unlike Bis(3-methylbutyl) propyl phosphate, TBP lacks branching and has three alkyl chains, which reduces steric hindrance and enhances solvent compatibility .

b. Bis(2,3-Dibromopropyl) Phosphate (BDBPP)

  • Structure : $ \text{O=P(O)(O-C3H6Br2)2} $ (CAS 5412-25-9) .
  • Properties: A halogenated dialkyl phosphate with brominated propyl groups. It exhibits flame-retardant properties but is restricted due to genotoxicity and bioaccumulation risks .
  • Applications : Historically used in textiles and plastics as a flame retardant.
  • Key Difference: The bromine substituents in BDBPP increase reactivity and environmental persistence compared to non-halogenated analogs like this compound .

c. Di-n-Propyl Phosphate

  • Structure : $ \text{O=P(O)(O-C3H7)_2(OH)} $, as synthesized from propyl alcohol and ethyl metaphosphate .
  • Properties : A linear dialkyl phosphate with moderate hydrophobicity.
  • Applications : Intermediate in organic synthesis and surface modification.
Physicochemical Properties
Property This compound (Inferred) Tributyl Phosphate BDBPP Di-n-Propyl Phosphate
Molecular Weight ~350–400 g/mol 266.3 g/mol 467.8 g/mol 182.1 g/mol
Solubility Low water solubility, high in organic solvents Low in water Insoluble in water Moderate in polar solvents
Thermal Stability High (branched chains resist degradation) High Moderate (Br bonds) Moderate
Biodegradability Likely low due to branching Low Very low (halogenated) Moderate

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